molecular formula C8H8O2 B6233145 2-(prop-2-en-1-yl)furan-3-carbaldehyde CAS No. 1016926-44-5

2-(prop-2-en-1-yl)furan-3-carbaldehyde

Cat. No.: B6233145
CAS No.: 1016926-44-5
M. Wt: 136.1
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Description

2-(prop-2-en-1-yl)furan-3-carbaldehyde is a versatile chemical compound with a unique structure that finds applications in various scientific research areas. It is a furan derivative, characterized by a furan ring substituted with a prop-2-en-1-yl group and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-en-1-yl)furan-3-carbaldehyde typically involves the condensation of furfural with appropriate reagents under specific conditions. One common method is the aldol condensation of furfural with acetone, followed by further reactions to introduce the prop-2-en-1-yl group . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the condensation and subsequent transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale aldol condensation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-en-1-yl)furan-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2-(prop-2-en-1-yl)furan-3-carboxylic acid.

    Reduction: Formation of 2-(prop-2-en-1-yl)furan-3-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-(prop-2-en-1-yl)furan-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(prop-2-en-1-yl)furan-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The furan ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s activity .

Comparison with Similar Compounds

2-(prop-2-en-1-yl)furan-3-carbaldehyde can be compared with other furan derivatives, such as:

    Furfural: A simpler furan derivative with an aldehyde group at the 2-position.

    5-hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5-position.

    2,5-diformylfuran: A furan derivative with aldehyde groups at both the 2- and 5-positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan derivatives.

Properties

CAS No.

1016926-44-5

Molecular Formula

C8H8O2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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